![molecular formula C11H12N2O2S B2613438 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 912758-39-5](/img/structure/B2613438.png)
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide
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Overview
Description
“N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide” is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
A series of 2- (4-methyl-2-oxo-2H-chromen-7-yloxy)-N- (benzo [d]thiazol-2-yl)acetamide derivatives was synthesized and evaluated for their D2 and 5HT2 antagonistic activity .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
The compound exhibited modest potency at the human M4 receptor (EC50=1.3 μM) and excellent efficacy as noted by the 14.6-fold leftward shift of the agonist concentration-response curve . It also displayed excellent in vivo PK properties in rat with low IV clearance (11.6 mL/min/kg) and excellent brain exposure .Scientific Research Applications
Organic Synthesis
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide serves as a building block in organic synthesis. Chemists utilize it to create more complex molecules, such as pharmaceutical intermediates or functional materials.
Mechanism:: The compound participates in various reactions, including amidation, cyclization, and substitution.
These applications highlight the versatility and potential of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide. Researchers continue to explore its properties and develop novel uses across different scientific disciplines . If you need further details or have additional questions, feel free to ask!
Mechanism of Action
properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-6-4-5-8(15-3)9-10(6)16-11(13-9)12-7(2)14/h4-5H,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICCUUDZNANHMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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